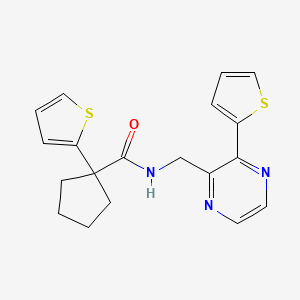

1-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide

Description

1-(Thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide is a heterocyclic organic compound featuring a cyclopentane core substituted with a thiophene ring and a pyrazine-linked thiophene-carboxamide moiety. Its structure integrates three key components:

- Pyrazine-carboxamide linkage: The pyrazine ring introduces nitrogen atoms capable of hydrogen bonding, while the carboxamide group offers polarity and solubility.

Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive molecules. For example, thiophene-carboxamides are known for antimicrobial and antitumor activities , while pyrazine derivatives are explored as kinase inhibitors .

Properties

IUPAC Name |

1-thiophen-2-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c23-18(19(7-1-2-8-19)16-6-4-12-25-16)22-13-14-17(21-10-9-20-14)15-5-3-11-24-15/h3-6,9-12H,1-2,7-8,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQQTZBDMFSHRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Comparative Insights

In contrast, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits planar geometry with a smaller dihedral angle (8.5°–13.5°) between aromatic rings, favoring tighter crystal packing.

Electronic and Intermolecular Interactions :

- Thiophene’s sulfur atom enhances electron density compared to furan analogs, as seen in N-(2-nitrophenyl)furan-2-carboxamide, which shows larger dihedral angles (9.71°) and weaker intermolecular interactions .

- The pyrazine ring in the target compound may facilitate hydrogen bonding via nitrogen atoms, a feature absent in simpler carboxamides like Compound 17 .

Biological Relevance :

- While the target compound lacks direct activity data, its dual thiophenyl groups mirror antimicrobial thiophene-carboxamides , and the pyrazine motif aligns with kinase inhibitors .

- Compound 5-36 demonstrates how carboxamide dimerization can enhance binding avidity, suggesting similar strategies could optimize the target compound’s efficacy.

Q & A

Q. How do non-covalent interactions (e.g., π-stacking) influence crystallization behavior?

- Methodology : Crystallography and Hirshfeld surface analysis:

- Crystal packing : Resolve intermolecular C–H⋯S interactions between thiophene moieties using Mercury software .

- Thermal analysis : Correlate DSC melting points with stacking efficiency (e.g., higher melting points indicate stronger π-π interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.